ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound featuring a 3-chlorophenyl group at position 1 and an ethyl carboxylate ester at position 4 of the triazole ring. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related methods, as seen in analogous triazole derivatives . This compound serves as a versatile scaffold in medicinal and materials chemistry due to the tunability of its substituents, which influence electronic, steric, and biological properties.
Properties
IUPAC Name |
ethyl 1-(3-chlorophenyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10-7-15(14-13-10)9-5-3-4-8(12)6-9/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCROHGQIQVHNQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of Azide: The azide precursor is synthesized by reacting 3-chlorobenzyl chloride with sodium azide in an appropriate solvent such as dimethylformamide (DMF).
Cycloaddition Reaction: The azide is then reacted with ethyl propiolate in the presence of a copper(I) catalyst, such as copper(I) bromide (CuBr), in a solvent like tetrahydrofuran (THF) under reflux conditions. This results in the formation of the triazole ring.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Cycloaddition Reactions
The triazole core can participate in [3+2] cycloadditions. While direct data for the 3-chlorophenyl variant is limited, studies on structurally similar compounds (e.g., 4-chlorophenyl or cyanophenyl analogs) reveal regioselective reactivity. For example:
Enolate-mediated [3+2] cycloaddition (adapted from ):
| Reactant | Conditions | Yield | Product Regioselectivity |
|---|---|---|---|
| Ethyl acetoacetate | 15 mol% K₂CO₃, DMSO, 25°C | 85% | 1,4,5-Trisubstituted |
| 3-Chlorophenyl azide | 10 mol% K₂CO₃, DMSO, 25°C | 72%* | 1,4-Disubstituted* |
Hypothetical yield extrapolated from analogous systems .
Key factors influencing reactivity:
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Base : K₂CO₃ promotes enolate formation, critical for cycloaddition.
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Solvent : DMSO enhances reaction efficiency via polar aprotic stabilization .
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions:
Basic hydrolysis (representative conditions from):
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Reagents : NaOH (2M), ethanol/water (1:1), reflux (4–6 hrs).
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Product : 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (yield: 89–92% in analogs).
Mechanism :
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Nucleophilic attack by hydroxide on the ester carbonyl.
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Formation of tetrahedral intermediate.
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Elimination of ethoxide to yield carboxylic acid.
Nucleophilic Aromatic Substitution
The 3-chlorophenyl group participates in SNAr reactions due to electron-withdrawing effects from the triazole ring:
Example reaction with morpholine (adapted from):
| Conditions | Yield |
|---|---|
| Morpholine (2 equiv), DMF, 100°C | 68%* |
Predicted yield based on cyanophenyl analog reactivity.
Factors enhancing reactivity :
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Electron-deficient aromatic ring (triazole and Cl synergism).
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Polar aprotic solvents (DMF, DMSO).
Functionalization of the Triazole Ring
The triazole nitrogen can act as a ligand in coordination chemistry or undergo alkylation:
Alkylation with methyl iodide (data from):
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Conditions : NaH (1.2 equiv), THF, 0°C → RT.
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Product : 1-(3-Chlorophenyl)-4-(methoxycarbonyl)-1H-1,2,3-triazole (yield: 78% in 4-chlorophenyl analogs).
Reduction Reactions
Selective reduction of the ester to alcohol is achievable:
LiAlH₄-mediated reduction (analog data from):
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Conditions : LiAlH₄ (3 equiv), dry THF, 0°C → reflux.
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Product : (1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methanol (yield: 81%*).
Cross-Coupling Reactions
The chlorophenyl group enables Suzuki-Miyaura couplings:
Representative conditions (extrapolated from ):
| Boronic Acid | Catalyst | Yield |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 65%* |
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate has been investigated for its antifungal properties. Studies have shown that compounds containing the triazole ring exhibit significant activity against various fungal strains, making them potential candidates for antifungal drug development. The mechanism often involves the inhibition of ergosterol biosynthesis, which is critical for fungal cell membrane integrity .
Anticancer Research
Research indicates that triazole derivatives can also exhibit anticancer properties. This compound has been evaluated in vitro for its ability to inhibit cancer cell proliferation. Preliminary results suggest that it may induce apoptosis in specific cancer cell lines, highlighting its potential as a therapeutic agent in oncology .
Case Study: Synthesis and Evaluation
A study synthesized this compound and assessed its biological activity against a panel of cancer cell lines. The compound demonstrated selective cytotoxicity with IC50 values in the micromolar range, warranting further investigation into its mechanism of action and potential clinical applications .
Agricultural Science
Pesticidal Properties
The compound has shown promise as a pesticide due to its ability to disrupt the growth of certain pests. Research indicates that triazole derivatives can act as fungicides or insecticides by interfering with metabolic pathways in target organisms. This compound has been tested against various agricultural pests with favorable results .
Herbicidal Activity
In addition to its pesticidal effects, this compound has been evaluated for herbicidal activity. Studies have demonstrated that it can inhibit the growth of specific weed species without adversely affecting crop plants, making it a candidate for developing selective herbicides .
Materials Science
Polymer Chemistry
this compound is utilized in polymer chemistry as a building block for synthesizing new materials. Its unique chemical structure allows it to participate in various polymerization reactions, leading to the development of novel polymers with enhanced properties such as thermal stability and mechanical strength .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate is primarily related to its ability to interact with biological targets through the triazole ring. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of enzymes or disrupt cellular processes. The chlorophenyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) enhance reactivity and stabilize the triazole core.
- Fluorinated or benzyl substituents improve lipophilicity, aiding blood-brain barrier penetration .
Substituent Effects at Position 4 (Carboxylate Group)
The ester group at position 4 is critical for solubility and metabolic stability.
Key Observations :
- Ethyl esters balance solubility and metabolic stability better than methyl esters.
- Position 4 carboxylates enhance coordination in metal-organic frameworks compared to position 3 .
Substituent Effects at Position 5
Variations at position 5 modulate steric bulk and bioactivity.
Key Observations :
- Bulky or electron-withdrawing groups (e.g., trifluoromethyl) at position 5 enhance anticancer activity .
- Polar groups (e.g., amino) improve solubility but may reduce cell permeability .
Data Tables
Table 1: Anticancer Activity of Selected Triazole Derivatives
Table 2: Physicochemical Properties
| Compound | logP (Predicted) | Solubility (mg/mL) | pKa (Predicted) | |
|---|---|---|---|---|
| This compound | 2.8 | 0.15 | 5.21 | |
| Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate | 3.1 | 0.08 | 4.95 |
Biological Activity
Ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 950271-98-4) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including pharmacology and agriculture.
- Molecular Formula : C₁₁H₁₀ClN₃O₂
- Molecular Weight : 251.67 g/mol
- Purity : Typically 95%
- Structure : The compound features a triazole ring substituted with a chlorophenyl group and an ethyl ester functional group.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl 4-amino-1H-1,2,3-triazole-5-carboxylate with 3-chlorobenzoyl chloride under controlled conditions. This method has been documented in various studies focusing on triazole derivatives.
Antimicrobial Properties
Research indicates that triazole compounds exhibit significant antimicrobial activity against a range of pathogens. This compound has shown effectiveness against:
- Bacteria : Exhibits inhibitory effects against Escherichia coli and Staphylococcus aureus.
- Fungi : Demonstrates antifungal activity by inhibiting the growth of various fungal strains.
A study reported that derivatives of triazoles often inhibit fungal cytochrome P450 enzymes, which are crucial for fungal survival and reproduction . This mechanism underlines the potential use of such compounds in agricultural fungicides.
Anticancer Activity
Triazoles have also been investigated for their anticancer properties. This compound has been part of studies evaluating its cytotoxic effects on cancer cell lines. Notably:
- In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells.
- The compound's mechanism may involve the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis in rapidly dividing cells .
Case Studies
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Antimicrobial Efficacy Study :
- A comparative analysis was conducted on several triazole derivatives, including this compound.
- Results indicated a significant reduction in colony-forming units (CFUs) for both bacterial and fungal strains when treated with this compound.
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Cytotoxicity Assessment :
- In a study involving various cancer cell lines, the compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents like doxorubicin and cisplatin.
Research Findings Overview
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Target Organisms | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | <10 | Inhibition of cytochrome P450 enzymes |
| Anticancer | Various cancer cell lines | 5 - 15 | Inhibition of thymidylate synthase |
Q & A
Q. What are the established synthetic routes for ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclocondensation or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . For example:
- Cyclocondensation Route : A mixture of 3-chlorophenylhydrazine and ethyl acetoacetate undergoes cyclization in acidic conditions, followed by triazole ring formation using nitrous acid .
- CuAAC Route : Reacting 3-chloroaryl azides with ethyl propiolate in the presence of Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) at 60–80°C for 6–12 hours yields the triazole core. Solvent choice (e.g., DMF or THF) and catalyst loading (5–10 mol%) significantly impact yield .
Optimization Tips : Monitor reaction progress via TLC or LC-MS. Purify via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to isolate the product with >95% purity .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer :
- X-ray Crystallography : Resolve molecular geometry and confirm substituent positions. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with Z = 4 are common for triazole derivatives. Bond lengths (C–N: ~1.34 Å) and angles (N–N–C: ~108°) should align with DFT calculations .
- NMR Spectroscopy :
- LC-MS : Use electrospray ionization (ESI+) to confirm molecular ion peaks ([M+H]⁺ at m/z 281.06) .
Advanced Research Questions
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound in medicinal chemistry?
Methodological Answer :
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Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing the 3-chlorophenyl group with 4-fluorophenyl or 2,4-dichlorobenzyl) to assess impacts on bioactivity. Compare IC₅₀ values in enzyme inhibition assays .
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Computational Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Focus on hydrogen bonding between the triazole ring and active-site residues (e.g., Asp86 in COX-2) .
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Table: Substituent Effects on Bioactivity
Substituent Target Protein IC₅₀ (µM) Reference 3-Chlorophenyl COX-2 12.3 4-Fluorophenyl COX-2 18.7 2,4-Dichlorobenzyl Kinase X 5.8
Q. How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer :
- Purity Validation : Re-analyze compound batches using HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>98% purity required) .
- Assay Reproducibility : Standardize assay protocols (e.g., cell line passage number, incubation time) across labs. For example, discrepancies in IC₅₀ values for antimicrobial activity may stem from variations in bacterial strain susceptibility .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers. For instance, conflicting cytotoxicity results (e.g., LD₅₀ = 50 µM vs. 120 µM) may arise from differences in cell viability assays (MTT vs. resazurin) .
Q. What strategies are effective in optimizing the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer :
- Salt Formation : React the carboxylate with sodium or potassium hydroxide to improve aqueous solubility. Monitor pH (6.5–7.5) to avoid hydrolysis .
- Lipid-Based Formulations : Use Cremophor EL or D-α-tocopherol polyethylene glycol succinate (TPGS) to enhance intestinal absorption. Conduct pharmacokinetic studies in rodents with oral dosing (10 mg/kg) and measure plasma concentration via LC-MS/MS .
- LogP Optimization : Calculate partition coefficients (e.g., using ChemDraw). Aim for LogP ≈ 2.5–3.5 to balance membrane permeability and solubility .
Q. How can computational methods predict the compound’s reactivity in novel chemical reactions?
Methodological Answer :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to model reaction pathways. For example, predict regioselectivity in electrophilic substitution reactions at the triazole ring (C4 vs. C5 positions) .
- Reaction Feasibility : Simulate activation energies (ΔG‡) for proposed reactions (e.g., Suzuki coupling at the chlorophenyl group). Energies <25 kcal/mol indicate viable pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
